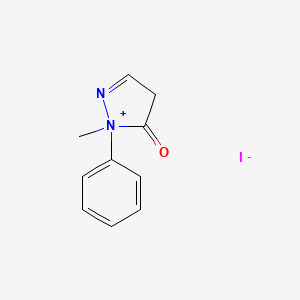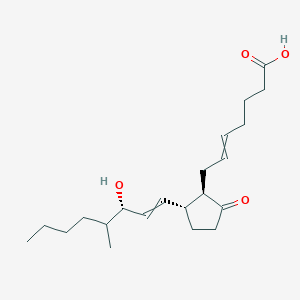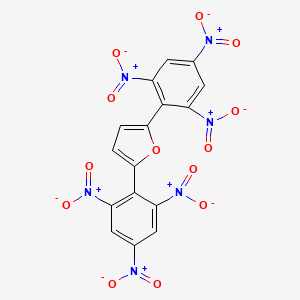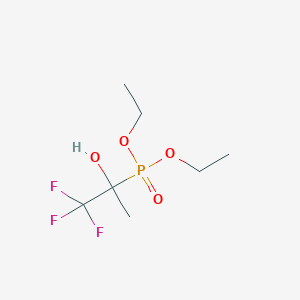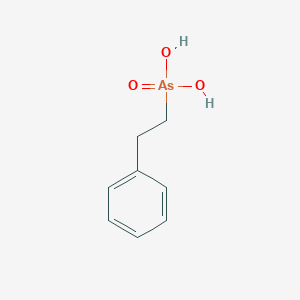
Phenethylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylarsonic acid is an organic compound with the chemical formula C8H11AsO3. It is an organoarsenic compound where an arsenic atom is bonded to a phenyl group and an ethyl group. This compound is known for its applications in various fields, including agriculture and scientific research.
Méthodes De Préparation
Phenethylarsonic acid can be synthesized through several routes. One common method involves the reaction of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows:
C6H5N2++NaAsO3H2→C6H5AsO3H2+Na++N2
This method was first described by Michaelis and Loenser . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Phenethylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert it to arsenic trihydride derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Applications De Recherche Scientifique
Phenethylarsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in pests
Mécanisme D'action
The mechanism of action of phenethylarsonic acid involves its interaction with cellular components, particularly enzymes and proteins containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, disrupting their normal function. This can lead to the inhibition of essential metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Phenethylarsonic acid is similar to other organoarsenic compounds such as:
Phenylarsonic acid: Differing only by the presence of an ethyl group in this compound.
4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-Arsanilic acid: Another organoarsenic compound used in animal nutrition. This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
64102-49-4 |
|---|---|
Formule moléculaire |
C8H11AsO3 |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2-phenylethylarsonic acid |
InChI |
InChI=1S/C8H11AsO3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |
Clé InChI |
PYQYVYDKSFTSGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
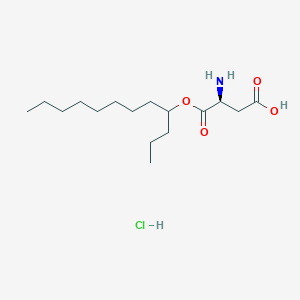
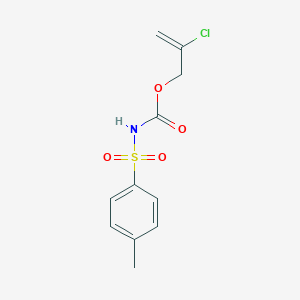
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
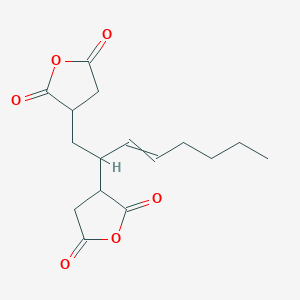
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
